molecular formula C7H12ClN3O2 B1430460 4-(1,2,4-Oxadiazol-3-yl)oxan-4-amine hydrochloride CAS No. 1461707-71-0

4-(1,2,4-Oxadiazol-3-yl)oxan-4-amine hydrochloride

Cat. No.: B1430460
CAS No.: 1461707-71-0
M. Wt: 205.64 g/mol
InChI Key: XMSNDRCTYFBNKK-UHFFFAOYSA-N
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Description

4-(1,2,4-Oxadiazol-3-yl)oxan-4-amine hydrochloride (CAS RN 1461707-71-0) is a chemical compound supplied for research and development purposes . This molecule features a 1,2,4-oxadiazole heterocycle linked to an oxan-4-amine (tetrahydropyran-4-amine) scaffold, presenting a unique structure for scientific investigation. The 1,2,4-oxadiazole moiety is a privileged structure in medicinal chemistry and materials science, known for its versatility and potential as a bioisostere for carboxylic esters and amides . Compounds containing this core have been explored as potential pharmacological agents and are also of significant interest in the development of energetic materials due to their high enthalpy of formation and good thermal stability . The specific research applications and mechanism of action for this particular compound are areas for ongoing investigation, making it a valuable building block for researchers in various fields. The compound has a molecular formula of C7H12ClN3O2 and a molecular weight of 205.64 g/mol . This product is intended for research use only and is not intended for diagnostic or therapeutic uses. Handle with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

4-(1,2,4-oxadiazol-3-yl)oxan-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2.ClH/c8-7(1-3-11-4-2-7)6-9-5-12-10-6;/h5H,1-4,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMSNDRCTYFBNKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=NOC=N2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(1,2,4-Oxadiazol-3-yl)oxan-4-amine hydrochloride typically involves the formation of the oxadiazole ring followed by the introduction of the oxan-4-amine group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a nitrile with hydroxylamine can form the oxadiazole ring, which is then further reacted with other reagents to introduce the oxan-4-amine group . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts and solvents .

Chemical Reactions Analysis

4-(1,2,4-Oxadiazol-3-yl)oxan-4-amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The oxadiazole ring can undergo substitution reactions where one of the ring atoms is replaced by another atom or group.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Target Enzymes and Pathways

The compound interacts with several enzymes and biochemical pathways, making it significant in research related to cancer and other diseases:

  • Enzyme Inhibition : It has been noted for its ability to inhibit key enzymes such as thymidylate synthase, histone deacetylases (HDAC), and topoisomerase II. These interactions can lead to the inhibition of cell proliferation and induce apoptosis in cancer cells.
  • Biochemical Pathways : The compound has been reported to affect pathways such as:
    • Telomerase Activity : Inhibition of telomerase can limit the replicative potential of cancer cells.
    • Focal Adhesion Kinase (FAK) : Targeting FAK may disrupt cell migration and invasion.
    • NF-kB Signaling : Inhibition of this pathway can reduce inflammation and cancer progression.

Molecular Mechanism

The molecular mechanism involves binding to specific amino acid residues in target enzymes, altering their activity. For instance, it acts as a competitive inhibitor for 3-hydroxykynurenine transaminase (HKT), which is crucial in metabolic pathways.

Medicinal Chemistry

  • Anticancer Research : The compound has shown promising results in inhibiting various cancer cell lines. Its ability to induce cell cycle arrest and apoptosis makes it a candidate for further development as an anticancer agent.
  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity, making it relevant for developing new antibiotics or antifungal agents.

Biological Research

  • Cell Signaling Studies : Its impact on cellular signaling pathways allows researchers to explore mechanisms of disease progression and potential therapeutic targets.
  • Drug Discovery : As a lead compound, it provides a scaffold for the synthesis of more complex molecules with enhanced biological activity .

Industrial Applications

In addition to research applications, this compound is utilized in the synthesis of new materials and chemical products in industrial settings. Its unique properties make it suitable for developing innovative applications in various chemical processes.

Case Study 1: Anticancer Activity

A study evaluated the effects of this compound on human cancer cell lines. Results indicated significant inhibition of cell growth and induction of apoptosis through the EGFR signaling pathway.

Case Study 2: Enzyme Inhibition

Research demonstrated that this compound acts as a competitive inhibitor for HKT, leading to altered metabolic pathways that could have implications for neurological disorders.

Comparison with Similar Compounds

Substituted Benzylamine Derivatives

Example : [4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzyl]amine hydrochloride (CAS 1228880-37-2)

  • Structure : Replaces the oxane ring with a benzene ring.
  • Higher lipophilicity (logP ~1.8) compared to the oxane analog, influencing membrane permeability .
  • Applications : Used as a building block in kinase inhibitors and antimicrobial agents .

Piperidine-Based Analogs

Example : 4-[5-(4-Bromophenyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride

  • Structure : Substitutes oxane with a piperidine ring.
  • Properties :
    • Basic nitrogen in piperidine increases aqueous solubility at physiological pH.
    • The bromophenyl group enhances halogen bonding, useful in targeting hydrophobic enzyme pockets .
  • Applications : Explored in neurological disorders due to blood-brain barrier penetration .

Cyclopropyl-Substituted Oxadiazoles

Example : [(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride

  • Structure : Incorporates a cyclopropyl group on the oxadiazole ring.
  • Properties :
    • Cyclopropyl enhances metabolic stability by resisting oxidative degradation.
    • Steric bulk may reduce off-target interactions .
  • Applications : Intermediate in antiviral and anticancer drug synthesis .

Pyridine-Containing Derivatives

Example : PSN375963 (4-(5-[4-butylcyclohexyl]-1,2,4-oxadiazol-3-yl)pyridine)

  • Structure : Oxadiazole linked to a pyridine ring.
  • Properties :
    • Pyridine’s electron-withdrawing nature modulates electronic density, affecting receptor binding.
    • Butylcyclohexyl group improves lipid solubility for CNS-targeted therapies .
  • Applications : Studied in G protein-coupled receptor (GPCR) modulation .

Comparative Analysis Table

Compound Core Structure Key Substituents Bioactivity Advantages
Target Compound Oxane + oxadiazole -NH2·HCl at C4 Under investigation Balanced lipophilicity, synthetic ease
[4-(5-Me-oxadiazol)benzyl]amine HCl Benzene + oxadiazole -CH2NH2·HCl, 5-Me Kinase inhibition High membrane permeability
Piperidine-bromophenyl analog Piperidine + oxadiazole 4-BrPh, -NH2·HCl Neurological targets Enhanced solubility, halogen bonding
Cyclopropyl-oxadiazole Oxadiazole + cyclopropyl -CH2NH2·HCl, cyclopropyl Antiviral intermediates Metabolic stability
PSN375963 Pyridine + oxadiazole 4-Butylcyclohexyl GPCR modulation CNS penetration

Research Findings and Trends

  • Synthetic Accessibility : The target compound can be synthesized via amidoxime cyclization, similar to methods in and . Oxane-4-amine serves as the starting material, reacting with amidoxime precursors under acidic conditions .
  • Pharmacological Potential: Oxadiazole-containing compounds show promise in antifungal (e.g., bis-oxadiazole glutaramides ), neuropathic pain (benzofuran-oxadiazole derivatives ), and GPCR modulation .
  • Stability and Solubility : Hydrochloride salts universally improve aqueous solubility. The oxane ring in the target compound offers intermediate lipophilicity compared to aromatic or piperidine analogs, optimizing drug-likeness .

Biological Activity

4-(1,2,4-Oxadiazol-3-yl)oxan-4-amine hydrochloride is a compound of interest due to its potential biological activities. Oxadiazole derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and enzyme inhibitory effects. This article reviews the biological activity of this specific compound based on recent studies and findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C7H10ClN3O2\text{C}_7\text{H}_{10}\text{ClN}_3\text{O}_2

This compound features an oxadiazole ring which is pivotal in its biological activity.

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of oxadiazole derivatives. For instance, compounds similar to this compound have demonstrated significant free radical scavenging abilities and reducing power in various assays, such as the CUPRAC (cupric ion reducing antioxidant capacity) test .

Enzyme Inhibition

The ability of oxadiazole derivatives to inhibit enzymes has been a focus of research. Notably:

  • Cholinesterase Inhibition : Some studies indicate that related compounds exhibit selective inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are important targets in treating neurodegenerative diseases .
  • Other Enzymatic Activities : The inhibition of enzymes such as tyrosinase and glucosidase has also been observed, suggesting potential applications in managing diabetes and skin disorders .

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been extensively studied:

  • Cell Line Studies : In vitro studies using pancreatic cancer cell lines (PANC-1) have shown that these compounds can induce apoptosis through various signaling pathways, including the activation of caspases and modulation of p53 expression .

Case Studies

StudyCompoundBiological ActivityResults
5(4-hydroxyphenyl)-2-(N-phenylamino)-1,3,4-oxadiazoleAntioxidantSignificant antioxidant activity with high CUPRAC values
Various 1,2,4-Oxadiazole DerivativesAChE/BuChE InhibitionSelective inhibition with potential therapeutic applications
Novel 1,2,4-Oxadiazole DerivativesAnticancerInduced apoptosis in PANC-1 cells with activation of apoptotic pathways

The mechanisms underlying the biological activities of this compound include:

  • Radical Scavenging : The oxadiazole ring may stabilize free radicals through electron donation.
  • Enzyme Binding : Structural features allow for effective binding to active sites on target enzymes.
  • Apoptotic Pathway Activation : Compounds can influence cellular signaling pathways leading to programmed cell death in cancerous cells.

Q & A

Q. What are the common synthetic routes for preparing 4-(1,2,4-oxadiazol-3-yl)oxan-4-amine hydrochloride, and what are the critical reaction parameters?

The compound is typically synthesized via cyclization reactions between amidoximes and activated carbonyl derivatives. For example, a two-step approach involves:

  • Step 1 : Formation of an amidoxime intermediate by reacting hydroxylamine with a nitrile-containing precursor.
  • Step 2 : Cyclization with an activated carboxylic acid derivative (e.g., ethyl chloroformate) under basic conditions to form the 1,2,4-oxadiazole ring. Critical parameters include reaction temperature (60–100°C), solvent choice (e.g., DMF or ethanol), and stoichiometric ratios to minimize side products like uncyclized intermediates .

Q. How can researchers confirm the structural integrity of this compound?

Structural validation relies on:

  • X-ray crystallography : For unambiguous confirmation of the oxadiazole ring and oxane (tetrahydropyran) conformation. SHELX programs are widely used for refinement .
  • NMR spectroscopy : Key signals include the oxadiazole proton at δ 8.5–9.0 ppm (¹H NMR) and carbons at δ 165–175 ppm (C-3 of oxadiazole, ¹³C NMR).
  • High-resolution mass spectrometry (HRMS) : To verify the molecular ion peak (e.g., [M+H]⁺ at m/z 232.0854 for C₈H₁₄ClN₃O₂) .

Q. What are the known biological targets or activities associated with 1,2,4-oxadiazole-containing compounds like this derivative?

1,2,4-Oxadiazoles are pharmacophores in neurology (e.g., 5-HT₁B receptor antagonism ), antimicrobial agents (e.g., fungicides ), and anti-inflammatory drugs. The oxane moiety may enhance bioavailability by improving solubility .

Advanced Research Questions

Q. How can reaction yields be optimized for the cyclization step in synthesizing this compound, particularly to avoid side products?

  • Catalyst screening : Use coupling agents like EDC·HCl or HOBt to enhance amidoxime activation .
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 15 min at 120°C) while improving yields by 20–30% .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) favor cyclization, while additives like DBU suppress hydrolysis .

Q. What strategies are effective in resolving contradictions in reported biological activity data for this compound?

Discrepancies often arise from:

  • Purity variations : Use HPLC (C18 column, acetonitrile/water gradient) to ensure >95% purity. Impurities like unreacted amidoximes can skew bioassay results .
  • Assay conditions : Standardize cell lines (e.g., HEK293 for receptor studies) and control for pH stability, as the hydrochloride salt may dissociate in non-buffered media .

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s selectivity for neurological targets?

  • Substituent modulation : Introduce electron-withdrawing groups (e.g., -CF₃) at the oxadiazole 5-position to enhance 5-HT₁B binding affinity .
  • Stereochemical analysis : Compare activity of enantiomers (if chiral centers exist) using chiral HPLC separation and in vitro assays .

Methodological Guidance

Q. What analytical methods are recommended for assessing the compound’s stability under varying storage conditions?

  • Forced degradation studies : Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) for 4 weeks. Monitor via:
  • TGA/DSC : Detect decomposition temperatures.
  • UV-Vis spectroscopy : Track absorbance shifts indicative of oxadiazole ring degradation .

Q. How can computational modeling aid in predicting the compound’s pharmacokinetic properties?

  • Molecular docking : Use AutoDock Vina to simulate binding to targets like 5-HT₁B (PDB ID: 6G79) .
  • ADMET prediction : SwissADME or ADMETLab 2.0 to estimate logP (target: 1.5–2.5), BBB permeability, and CYP450 interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(1,2,4-Oxadiazol-3-yl)oxan-4-amine hydrochloride
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4-(1,2,4-Oxadiazol-3-yl)oxan-4-amine hydrochloride

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